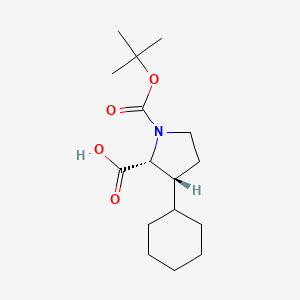![molecular formula C20H25N3O6 B2531566 1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione CAS No. 866041-23-8](/img/structure/B2531566.png)
1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , 1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione, is a heterocyclic compound that appears to be a derivative of pyrrolidine-2,3-dione. Heterocyclic compounds with a pyrrolidine-2,3-dione core are significant due to their presence in nature and their valuable biological activities. The interest in synthesizing derivatives of 3-pyrroline-2-one and pyrrolidine-2,3-dione is growing among organic and medicinal chemists due to their potential applications .
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione derivatives can involve multi-component reactions, as indicated by the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one . This precursor can further react with aliphatic amines to yield trisubstituted pyrrolidine-2,3-diones. Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar multi-step synthetic route involving initial formation of a pyrrolidine-2,3-dione core followed by subsequent functionalization steps is employed.
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,3-dione derivatives is confirmed using various spectroscopic techniques, including 1D and 2D NMR (1H NMR, 13C NMR, HSQC, HMBC) and high-resolution mass spectrometry (ESI – HRMS) . These methods allow for the determination of the compound's structure, including the positions of substituents on the heterocyclic core.
Chemical Reactions Analysis
The thermolysis of related compounds, such as 4-acyl-1-[(diphenylmethylidene)amino]-5-methoxycarbonyl-1Н-pyrrole-2,3-diones, can lead to the formation of pyrazolodioxazines through a [4+2]-cycloaddition with arylcarbaldehydes . The resulting products, such as methyl 2-aryl-8-acyl-4,4-diphenyl-4H-pyrazolo[5,1-d][1,3,5]dioxazine-7-carboxylates, have their structures confirmed by X-ray diffraction analysis. This suggests that the compound may also undergo similar cycloaddition reactions, given the presence of reactive sites within its molecular framework.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided in the papers, it can be inferred that the compound would exhibit properties typical of pyrrolidine-2,3-dione derivatives. These properties may include solubility in organic solvents, potential for hydrogen bonding due to the presence of dioxo groups, and the ability to participate in various chemical reactions due to its functional groups .
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
One-Pot Oxidative Decarboxylation-Friedel—Crafts Reaction : A study by Fan, Li, and Wang (2009) described the synthesis of 1-((2,5-dimethoxyphenyl)(phenyl)methyl)pyrrolidine-2,5-dione using a one-pot oxidative decarboxylation-Friedel—Crafts reaction, indicating a method for functionalizing the pyrrolidine-2,5-dione backbone for potential applications in material science and organic synthesis (Fan, Li, & Wang, 2009).
Antioxidant Activity and Structural Analysis : Boobalan et al. (2014) analyzed the equilibrium geometry, vibrational spectra, and electronic structure of a similar Mannich base, identifying its antioxidant activity. This suggests the compound's utility in exploring antioxidant properties and the relationship between structure and activity (Boobalan et al., 2014).
Efficient Synthesis of Pyrrolidine Derivatives : Klappa, Rich, and McNeill (2002) reported an efficient synthesis route for pyrrolidine derivatives from the condensation of 1,3-diones and 2-(aminomethyl)pyridine, highlighting the compound's versatility in creating pyrrolidine-based structures with potential medicinal and material applications (Klappa, Rich, & McNeill, 2002).
Amnesia-Reversal Activity : A series of cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, were synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice. This study, by Butler et al. (1987), explores the potential therapeutic applications of these compounds in treating memory disorders (Butler et al., 1987).
properties
IUPAC Name |
1-[[2-(3,4-dimethoxyphenyl)ethyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6/c1-28-15-4-3-14(11-16(15)29-2)9-10-21(12-22-17(24)5-6-18(22)25)13-23-19(26)7-8-20(23)27/h3-4,11H,5-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXOWKKTPSCRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN(CN2C(=O)CCC2=O)CN3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2531484.png)

![2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2531491.png)
![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2531493.png)
![3-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2531494.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B2531496.png)

![N-carbamimidoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2531498.png)


![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2531505.png)